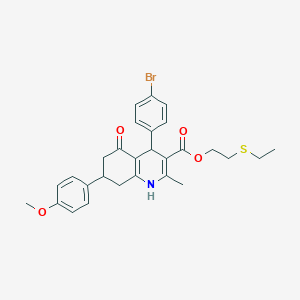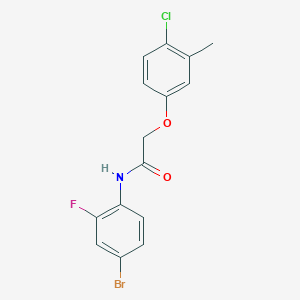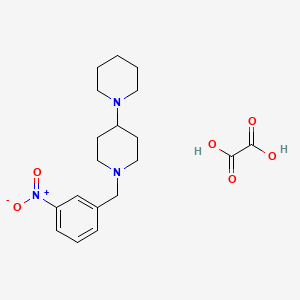![molecular formula C22H16ClN3O2 B5121155 N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5121155.png)
N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide, commonly known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of phthalazinone derivatives and has been shown to possess anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
CP-945,598 has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of these conditions. CP-945,598 has also been investigated for its potential use as an analgesic agent in chronic pain conditions such as neuropathic pain and cancer-related pain.
Wirkmechanismus
The mechanism of action of CP-945,598 involves the inhibition of the enzyme p38 MAP kinase, which is involved in the activation of pro-inflammatory cytokines. The compound selectively inhibits the alpha and beta isoforms of p38 MAP kinase, which are predominantly expressed in immune cells. By inhibiting the activation of these cytokines, CP-945,598 reduces inflammation and pain.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have potent anti-inflammatory and analgesic effects in various preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. CP-945,598 has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, CP-945,598 has been shown to reduce pain behavior in various animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-945,598 is its selectivity for the alpha and beta isoforms of p38 MAP kinase. This selectivity reduces the potential for off-target effects and toxicity. CP-945,598 has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies, making it a promising candidate for further development. However, one of the limitations of CP-945,598 is its relatively low potency compared to other p38 MAP kinase inhibitors. This may limit its efficacy in certain inflammatory conditions.
Zukünftige Richtungen
There are several future directions for the study of CP-945,598. One potential direction is the investigation of its potential use in other inflammatory conditions such as psoriasis and asthma. Another direction is the investigation of its potential use in combination with other anti-inflammatory agents to enhance its efficacy. Furthermore, the development of more potent analogs of CP-945,598 may improve its therapeutic potential. Finally, the investigation of the long-term safety and toxicity of CP-945,598 is necessary for its further development as a therapeutic agent.
Synthesemethoden
The synthesis of CP-945,598 involves the reaction of 4-(4-chlorophenyl)-1-phthalazinone with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine. The reaction proceeds via an esterification process, followed by nucleophilic substitution to yield the final product. The purity of the compound can be improved through recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
N-[3-[4-(4-chlorophenyl)phthalazin-1-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14(27)24-17-5-4-6-18(13-17)28-22-20-8-3-2-7-19(20)21(25-26-22)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZRLQUQMMCHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5121077.png)
![3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121084.png)

![3-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5121100.png)
![3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)

![(2-chloro-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5121122.png)

![2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5121139.png)


![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5121163.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B5121169.png)
![4-(3-cyclohexen-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5121184.png)